molecular formula C5H7Br B1172379 PYRRHOTITE CAS No. 12305-96-3

PYRRHOTITE

Cat. No.: B1172379
CAS No.: 12305-96-3
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Description

Pyrrhotite (Fe₁₋ₓS, 0 ≤ x ≤ 0.125) is a non-stoichiometric iron sulfide mineral and the second most abundant sulfide in Earth’s crust after pyrite . Its composition varies between FeS (troilite, x = 0) and Fe₇S₈ (x = 0.125), with intermediate phases exhibiting vacancy-ordered superstructures (e.g., monoclinic 4C or hexagonal 1C) that influence its magnetic, electrical, and chemical properties . This compound’s magnetism is inversely proportional to its iron content: higher vacancy concentrations (increasing x) enhance magnetic susceptibility, while troilite (x = 0) is non-magnetic . This mineral occurs in igneous, metamorphic, and hydrothermal systems, as well as meteorites, and is critical in industrial processes such as heavy-metal remediation and acid production .

Properties

CAS No.

12305-96-3

Molecular Formula

C5H7Br

Origin of Product

United States

Scientific Research Applications

Heavy Metal Removal

Pyrrhotite has shown significant potential in treating heavy metal-polluted water. A study demonstrated that monoclinic this compound exhibits superior adsorption capabilities compared to hexagonal this compound due to its porous structure and vacancy points, making it effective for removing contaminants like zinc and lead from aqueous solutions .

Type of this compound Adsorption Capacity Heavy Metals Removed
MonoclinicHighZn, Pb
HexagonalModerateZn, Pb

Wastewater Treatment

Research indicates that this compound can be utilized in wastewater treatment processes, particularly in purifying heavy metal-laden effluents. The thermal decomposition of jarosite residues to produce monoclinic this compound has been identified as a promising method for synthesizing materials that can effectively adsorb heavy metals .

Flotation Activation

This compound is commonly used in the flotation process of sulfide minerals. Recent studies have highlighted the activation mechanism of iron ions (Fe²⁺) in enhancing the flotation efficiency of this compound. The use of ferrous sulfate as an activator proved more effective than traditional activators like copper sulfate, leading to improved recovery rates during mineral processing .

Activator Recovery Rate (%) Notes
Copper SulfateVariableSensitive to dosage changes
Ferrous SulfateConsistentMore stable performance

Lithium-Sulfur Batteries

In the realm of energy storage, this compound has been explored as a novel electrocatalyst in lithium-sulfur batteries. A recent study reported that this compound nanoparticles embedded in carbon spheres significantly enhance the adsorption and electrocatalytic activity towards lithium polysulfides, resulting in high capacity and stability during charge/discharge cycles .

Material Initial Capacity (mAh/g) Cycle Stability (%)
This compound Nanoparticles1070~100 after 200 cycles

Chemical Production

This compound is utilized in various chemical processes, including the production of sulfuric acid and sulfur dioxide, which are essential for fertilizers and paper manufacturing . Its role as a cost-effective alternative to iron sulfide makes it valuable across multiple sectors.

Construction Materials

The ash derived from this compound is being investigated for use in construction materials due to its high density and thermal stability at elevated temperatures. Studies indicate that it can be effectively used in producing bricks and other building materials .

Case Study 1: this compound in Wastewater Treatment

A comprehensive study conducted on the application of monoclinic this compound for wastewater treatment showed promising results in removing heavy metals from industrial effluents. The research highlighted the effectiveness of this material under varying pH levels and concentrations of heavy metals.

Case Study 2: this compound as an Electrocatalyst

An experimental investigation into the use of this compound nanoparticles in lithium-sulfur batteries revealed that these materials not only facilitated higher sulfur loading but also improved overall battery performance by mitigating issues related to polysulfide dissolution.

Comparison with Similar Compounds

Notes

  • Analytical Challenges : Natural this compound often occurs as intergrown superstructures, complicating phase-specific studies .
  • Thermodynamic Complexity : Phase transitions and metastable formations (e.g., greigite, smythite) limit the reliability of this compound as a geothermometer .

Preparation Methods

Pyrite-to-Pyrrhotite Conversion

Thermal decomposition of pyrite (FeS2_2) provides a pathway to synthesize stoichiometric this compound. As demonstrated by recent studies, pyrite powder heated to 1023–1073 K in an argon atmosphere for 4–6 hours undergoes decomposition according to the reaction:

FeS2ΔFe1xS+S(g)\text{FeS}2 \xrightarrow{\Delta} \text{Fe}{1-x}\text{S} + \text{S}_{(g)}

Subsequent reheating at 1498–1598 K in nitrogen gas induces phase transformation to troilite (FeS), a hexagonal this compound variant. In situ high-temperature XRD reveals critical phase evolution:

  • 1023 K : Pyrite (cubic) → this compound (monoclinic)

  • 1498 K : this compound → troilite (hexagonal) with lattice contraction (2θ shift from 43.2° to 43.8°).

This two-step process achieves 98% phase purity but requires precise control of sulfur fugacity (fS2f_{S_2}) to avoid Fe0^0 contamination during cooling.

Jarosite Residue Conversion

Industrial byproducts like jarosite (KFe3_3(SO4_4)2_2(OH)6_6) offer a sustainable precursor for this compound synthesis. Under H2_2S atmosphere at 550–575°C, jarosite undergoes sequential phase transformations:

JarositeHematite/MagnetitePyriteMonoclinic this compound (M-Po)\text{Jarosite} \rightarrow \text{Hematite/Magnetite} \rightarrow \text{Pyrite} \rightarrow \text{Monoclinic this compound (M-Po)}

Key parameters influencing conversion efficiency include:

ParameterOptimal RangeEffect on Product
H2_2S gas flow50–100 mL/minHigher flow enhances sulfidation
Temperature550–575°CBelow 550°C: Incomplete reaction
Reaction time60–90 minProlonged time favors M-Po growth

The resultant M-Po exhibits nanoscale particles (50–200 nm) with 95% purity, making it suitable for heavy metal adsorption applications.

Salt Flux Technique for Doped this compound

Incorporating trace elements like silver into this compound requires methods that balance dopant solubility and phase stability. The salt flux technique, employing CsCl–NaCl eutectic mixtures, enables Ag doping at concentrations up to 1.3 wt%. Synthesis occurs in two distinct regimes:

Low sulfur fugacity (logfS26.5\log f_{S_2} \approx -6.5):

  • Temperature: 540°C

  • Ag forms metallic rims at grain boundaries (Ag0^0)

  • Limited solubility (≤0.08 wt%)

High sulfur fugacity (logfS21.0\log f_{S_2} \approx -1.0):

  • Temperature: 750–760°C

  • Ag integrates into the this compound lattice as Ag2_2S-like clusters

  • Enhanced solubility (up to 1.3 wt%)

In situ X-ray absorption spectroscopy (XAS) at 750°C confirms Ag+^+ predominance in the high-fugacity regime, with white-line energies matching acanthite (Ag2_2S) standards.

High-Pressure/High-Temperature (HPHT) Synthesis

HPHT methods excel in producing single-crystal this compound for electronic applications. The patented process by Liang et al. (2016) employs a 6-8 GPa multianvil press to sinter this compound–NaCl assemblies at 1200–1400°C. Comparative analysis reveals:

Pressure (GPa)Temperature (°C)Product PhaseGrain Size (μm)
61200Monoclinic (4C)10–15
81400Hexagonal (2C)20–30

Higher pressures favor hexagonal structures due to increased sulfur coordination, while lower pressures stabilize monoclinic variants.

Characterization and Quality Control

X-Ray Diffraction (XRD)

XRD remains indispensable for phase identification. Monoclinic this compound (4C superstructure) exhibits distinct peaks at 29.8° (111), 33.9° (200), and 43.2° (204), whereas hexagonal troilite shows a characteristic 43.8° (110) reflection.

Scanning Electron Microscopy (SEM)

SEM analyses reveal morphological differences across synthesis routes:

  • Solid-state : Equigranular crystals (5–10 μm) with minimal porosity

  • Thermal decomposition : Nanoscale aggregates (50–500 nm) with xenomorphic texture

  • Salt flux : Submicron Ag inclusions (200–500 nm) along grain boundaries

X-Ray Absorption Spectroscopy (XAS)

Ag K-edge XAS distinguishes between metallic (Ag0^0) and sulfidic (Ag+^+) states:

  • Ag0^0 : White line at 25526.5 eV

  • Ag+^+ : White line at 25522.0 eV

Q & A

Q. What protocols ensure reproducibility in this compound research involving nanomaterials?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols using standardized templates (e.g., ISO/IEC 17025). Share characterization data (XRD, SEM) in open repositories (e.g., Zenodo) with unique digital object identifiers (DOIs). For nanoscale studies, report particle size distributions and dispersion methods to minimize aggregation artifacts .

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